DNA Binding Energy of YSPTSPSY Compared to CDK7 and CycH Interactions: Thermodynamic Profiling from Buried Surface Area Analysis
Computational docking and energy minimization studies quantified the interaction of YSPTSPSY with a 6-base-pair DNA fragment. The CTD peptide (YSPTSPSY)–DNA complex yielded a binding free energy (ΔG) of −1.3 kcal/mol with a buried surface area of 1011 Ų [1]. For comparison, the CDK7 kinase–DNA interaction exhibited a substantially stronger ΔG of −7.1 kcal/mol (buried surface area 798 Ų), while the CDK7–CycH (cyclin H) complex showed the strongest interaction at −12.4 kcal/mol (2470 Ų) [1]. The YSPTSPSY–DNA interaction is therefore thermodynamically distinct from both the kinase–DNA and kinase–cyclin interfaces, consistent with a weak, non-sequence-specific bisintercalation binding mode rather than high-affinity lock-and-key recognition. This weak binding signature is a defining feature of YSPTSPSY among CTD-derived peptides and contrasts with the stronger, more specific interactions of DNA-processing enzymes.
| Evidence Dimension | Binding free energy (ΔG) and buried surface area for peptide/protein–DNA complexes |
|---|---|
| Target Compound Data | YSPTSPSY–DNA (6 bp): ΔG = −1.3 kcal/mol, buried surface area = 1011 Ų |
| Comparator Or Baseline | CDK7–DNA (6 bp): ΔG = −7.1 kcal/mol, 798 Ų; CDK7–CycH: ΔG = −12.4 kcal/mol, 2470 Ų [1] |
| Quantified Difference | YSPTSPSY–DNA binding is 5.8 kcal/mol weaker than CDK7–DNA and 11.1 kcal/mol weaker than CDK7–CycH |
| Conditions | Computational docking; DNA fragment [d(GACGTC)]₂; values from buried surface area analysis |
Why This Matters
The uniquely weak binding signature of YSPTSPSY distinguishes it from high-affinity DNA-binding proteins and validates its use as a model for transient, bisintercalation-mediated DNA recognition in transcription regulation studies.
- [1] Buried surface area and ΔG data for Cdk7, CycH, CTD (YSPTSPSY), and DNA complexes. Table 1. Academic OUP. Data from: Baumli S et al. EMBO J. 2008. View Source
